4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine
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Description
4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine is a chemical compound synthesized through various pathways, showcasing its structural diversity and potential for further chemical modifications. A notable study describes the synthesis and characterization of similar compounds, including their crystal structure analysis and Hirshfeld surface analysis to understand their intermolecular interactions and stability. These findings indicate the compound's relevance in the development of new materials and its utility in further chemical research (Nadaf et al., 2019).
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical and molecular dynamics simulations have been applied to similar thiazole derivatives to predict their corrosion inhibition performances on metal surfaces. Such studies offer insights into the compound's electronic properties and interaction energies, demonstrating its potential applications in materials science, particularly in corrosion protection (Kaya et al., 2016).
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial activities, showing promise in pharmaceutical applications. Research involving the synthesis of new thiazole compounds and evaluation of their antimicrobial efficacy highlights the potential of this compound and related compounds in contributing to the development of new antimicrobial agents (Wardkhan et al., 2008).
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been a subject of study, with some compounds showing significant activity in various assays. This suggests that this compound may possess antioxidant properties, which could be beneficial in pharmaceutical formulations or as protective agents in biological systems (Queiroz et al., 2007).
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-23-17-8-3-13(11-18(17)24-2)9-10-21-19-22-16(12-25-19)14-4-6-15(20)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKJRIUWFXTJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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